![molecular formula C36H17N3O6 B12920430 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 99688-44-5](/img/structure/B12920430.png)
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione involves multiple steps. One common method involves the heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases, leading to methyl 4,11-dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylate . Subsequent acid hydrolysis of the ester group and decarboxylation of the obtained acid yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are typically based on optimizing the synthetic routes to achieve higher yields and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce the number of steps involved.
Análisis De Reacciones Químicas
Types of Reactions
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bases for heterocyclization, acids for hydrolysis, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
Aplicaciones Científicas De Investigación
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerase I, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
4,11-Dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid: This compound shares a similar core structure but has different substituents.
2-Substituted derivatives of 4,11-dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acids: These derivatives have been synthesized and studied for their biological activity.
Uniqueness
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
99688-44-5 |
|---|---|
Fórmula molecular |
C36H17N3O6 |
Peso molecular |
587.5 g/mol |
Nombre IUPAC |
6-[(5,10-dioxonaphtho[2,3-f][1,3]benzoxazol-2-yl)amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C36H17N3O6/c40-31-16-7-1-2-8-17(16)32(41)22-15-27-25(13-21(22)31)38-36(45-27)39-26-14-23-30(37-24-12-6-5-11-20(24)33(23)42)29-28(26)34(43)18-9-3-4-10-19(18)35(29)44/h1-15H,(H,37,42)(H,38,39) |
Clave InChI |
WGQGTWQOPSSRGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)OC(=N4)NC5=C6C(=C7C(=C5)C(=O)C8=CC=CC=C8N7)C(=O)C9=CC=CC=C9C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



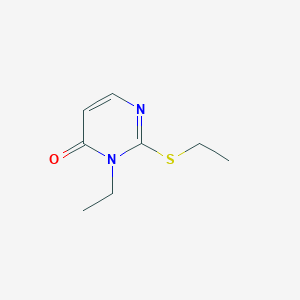

![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)
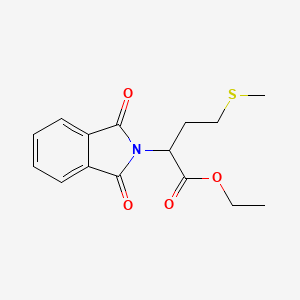

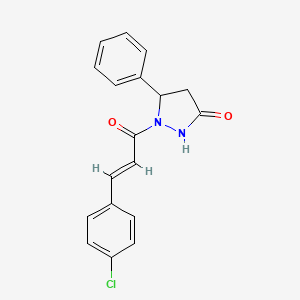
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
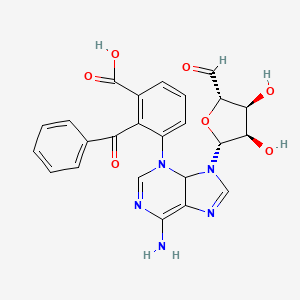
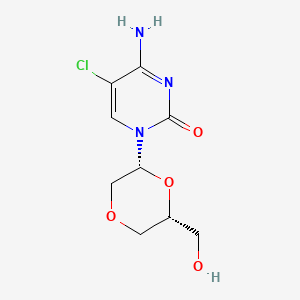

![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
